![molecular formula C24H23N5O3S B2756630 ethyl 2-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 896304-22-6](/img/structure/B2756630.png)

ethyl 2-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

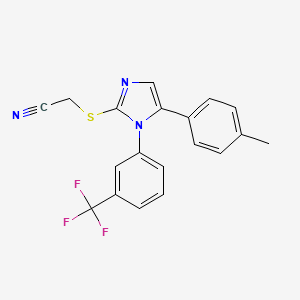

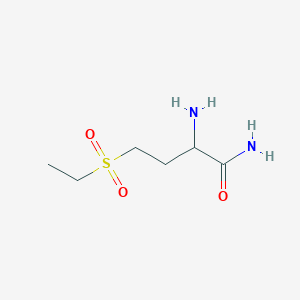

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrole and 1,2,4-triazole rings suggests that this compound could have aromatic properties, which could affect its reactivity and stability .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrole and 1,2,4-triazole rings, as well as the sulfanyl, acetyl, and amino groups. These groups could potentially participate in a variety of chemical reactions, including nucleophilic substitutions or redox reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetyl and amino groups could affect its solubility in different solvents. The aromatic rings could contribute to its stability and potentially its color .

Applications De Recherche Scientifique

Molecular Structure and Spectroscopy

The compound's molecular structure and characteristics have been explored through spectroscopic techniques such as FT-IR and FT-Raman. Studies have analyzed the stability of the molecule, charge delocalization, and hyperconjugative interactions using natural bond orbital analysis. Molecular electrostatic potential, nonlinear optical properties, and frontier molecular orbitals have been evaluated, indicating significant regions for nucleophilic attack and potential high nonlinear optical properties, suggesting applications in materials science (El-Azab et al., 2016).

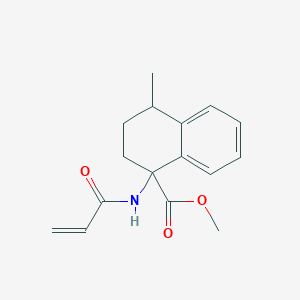

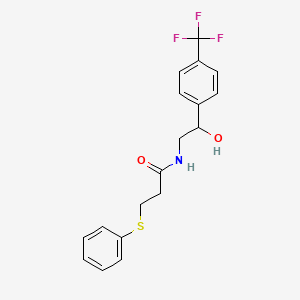

Asymmetric Synthesis and Chiral Building Blocks

Research into asymmetric intramolecular Michael reactions has produced chiral building blocks for enantioselective synthesis, demonstrating the compound's utility in creating complex molecular structures necessary for the development of pharmaceuticals and fine chemicals (Hirai et al., 1992).

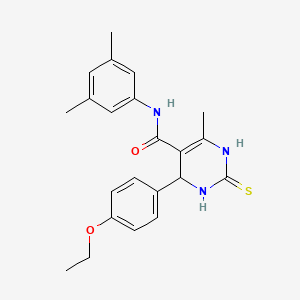

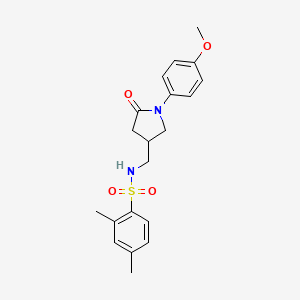

Antimicrobial Potential

Several derivatives have been synthesized to explore antimicrobial activities, indicating the compound's potential as a scaffold for developing new antimicrobial agents. The modifications aim to enhance activity against various bacterial and fungal pathogens, underscoring the importance of structural diversity in medicinal chemistry (Desai et al., 2007).

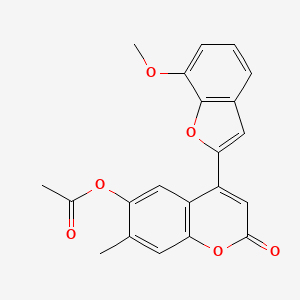

Novel Syntheses and Chemical Transformations

Research has also focused on synthesizing related heterocyclic compounds, demonstrating the compound's versatility as a precursor in organic synthesis. These studies contribute to the expansion of available heterocyclic compounds, which play crucial roles in pharmaceuticals, agrochemicals, and dyes (Postovskii et al., 1977).

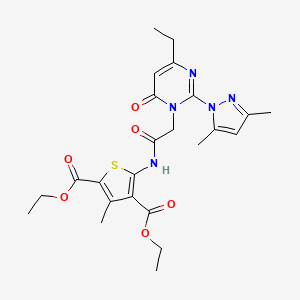

Inhibitory Activity and Drug Design

Molecular docking studies have explored the compound's inhibitory activity against specific biological targets, providing insights into its potential therapeutic applications. These studies are foundational in the drug discovery process, helping to identify candidate molecules for further development based on their interaction with biological targets (Gangjee et al., 2007).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[[2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O3S/c1-2-32-23(31)19-12-6-7-13-20(19)25-22(30)17-33-24-27-26-21(16-18-10-4-3-5-11-18)29(24)28-14-8-9-15-28/h3-15H,2,16-17H2,1H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXUMHHVFXEKJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)-2H-chromen-2-one](/img/structure/B2756548.png)

![N-(Spiro[2.2]pentan-2-ylmethyl)prop-2-enamide](/img/structure/B2756554.png)

![Methyl 3-{[(4-bromo-3-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2756557.png)

![Ethyl 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamido)thiazole-4-carboxylate](/img/structure/B2756559.png)

![4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2756566.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2756570.png)